(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring three distinct structural motifs:
- Core scaffold: A 5,7-dimethyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine ring, known for its electron-deficient aromatic system and bioisosteric resemblance to purines .
- Triazole-azetidine unit: A 1,2,3-triazole moiety linked to an azetidine (4-membered nitrogen-containing ring) via a phenoxymethyl group. This combination enhances metabolic stability and modulates steric interactions .
- Methanone bridge: Connects the triazolopyrimidine core to the azetidine-triazole unit, providing conformational rigidity .
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c1-13-8-14(2)28-20(21-13)22-18(24-28)19(29)26-10-16(11-26)27-9-15(23-25-27)12-30-17-6-4-3-5-7-17/h3-9,16H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOMXTPAAHKFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex triazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine moieties. The synthetic pathway may include:
- Formation of the triazole ring through cyclization reactions.
- Subsequent introduction of the pyrimidine structure via condensation reactions.
- Final modifications to attach the azetidine and methanone groups.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to the target molecule demonstrate potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.21 μM, indicating strong antibacterial potential .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties:
- Certain analogs have shown antiproliferative effects against lung and breast cancer cell lines .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation .
Anti-inflammatory Properties
Some studies have indicated that triazole-based compounds can modulate inflammatory pathways:
- They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Binding Interactions : Molecular docking studies reveal that the compound forms strong interactions with target proteins involved in disease processes, stabilizing its binding through hydrogen bonds and π–π stacking interactions .
- Cellular Uptake : Enhanced cellular permeability due to structural modifications allows for effective intracellular action against pathogens and cancer cells.
Data Tables
| Activity Type | Tested Compounds | MIC (μM) | Cell Lines/Organisms |
|---|---|---|---|
| Antimicrobial | Triazole derivatives | 0.21 | Pseudomonas aeruginosa, E. coli |
| Anticancer | Various analogs | Varies | Lung and breast cancer cell lines |
| Anti-inflammatory | Selected triazoles | N/A | Inflammatory cell models |
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
- Case Study 1 : A study reported a new series of 5-methyl-7-phenyl triazolo derivatives showing significant antibacterial activity with MIC values comparable to established antibiotics .
- Case Study 2 : Another investigation into triazolo-pyrimidines demonstrated their potential as anticancer agents with effective induction of apoptosis in tumor cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound in focus has been shown to possess activity against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole and pyrimidine rings can enhance the antimicrobial efficacy of such compounds, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Triazolo-pyrimidine derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving the modulation of cellular signaling pathways. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition could be leveraged in designing new chemotherapeutic agents.
Agricultural Science
Pesticidal Activity
Research has indicated that triazolo-pyrimidine derivatives can act as effective pesticides. The compound exhibits activity against certain pests and pathogens affecting crops. Its application in agrochemicals could lead to the development of safer and more effective pest control agents .
Herbicide Development
The unique chemical structure of the compound allows it to interact with plant metabolism. Preliminary studies suggest its potential use in creating herbicides that target specific weed species without affecting crop plants .
Material Science
Polymer Chemistry
The incorporation of triazolo-pyrimidine units into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength when used as additives in polymer formulations .
Nanotechnology
The compound's unique structure allows it to form coordination complexes with metal ions, which can be utilized in nanotechnology applications. Such complexes have potential uses in drug delivery systems and as catalysts in various chemical reactions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity and substituent diversity differentiate it from related triazolopyrimidine derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Impact on Bioactivity: The phenoxymethyl-triazole-azetidine unit in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve target selectivity compared to simpler analogs like 5-phenyl-triazolo[1,5-a]pyrimidines . Methylsulfanyl or acetyl substituents (e.g., in ) increase lipophilicity but may reduce aqueous solubility, whereas the target compound’s methanone bridge balances rigidity and polarity .
Synthetic Flexibility :
- The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods for triazolo-pyrimidine intermediates (e.g., hydroxylamine-mediated cyclization in ) .
- In contrast, imidazo-pyridine-triazole hybrids () require diazonium salt coupling, which limits functional group tolerance .
Biological Potential: While direct bioactivity data for the target compound is absent in the provided evidence, structurally related triazolopyrimidines exhibit kinase inhibition, antimicrobial, and antiparasitic activities . The azetidine-triazole moiety may mimic ATP-binding motifs in kinases, a feature less pronounced in compounds with piperazine or thiadiazole substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
